(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like spectroscopy, chromatography, and thermal analysis can be used .Scientific Research Applications
1. Spectroscopic Investigations and Molecular Docking Studies
(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one and its derivatives have been studied for their vibrational spectroscopic properties. These investigations provide insights into the molecular structures and stability of the compounds. Additionally, molecular docking studies suggest potential inhibitor properties against certain proteins, indicating applications in drug discovery and medicinal chemistry (Pillai et al., 2017).
2. Antimicrobial and Antibacterial Properties
Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogenic bacteria. This suggests potential use in developing new antimicrobial agents (Ganta et al., 2016).
3. Antiviral Activity
Certain derivatives of this compound have been synthesized and evaluated for their antiviral activity, particularly against herpes simplex virus. This indicates the potential for these compounds to be developed into antiviral drugs (Tantawy et al., 2012).
4. Potential in Anti-inflammatory and Antioxidant Agents
Research into Schiff base derivatives of this compound suggests applications in anti-inflammatory and antioxidant therapies. These compounds have shown promising results in inhibiting certain biological pathways related to inflammation and oxidative stress (Kate et al., 2018).
5. Optoelectronic and Nonlinear Optical Properties
The optoelectronic properties of pyrazole-based derivatives, including those related to this compound, have been explored. These studies suggest potential applications in organic semiconductor devices due to their charge transfer and light emission properties (Lanke & Sekar, 2016).
6. Anticancer Activity
Some derivatives have been synthesized and evaluated for their potential as cancer inhibitory agents. These compounds have shown activity against various cancer cell lines, indicating potential in cancer treatment research (Jing et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z)-3-[(1,4-diphenylpyrazol-3-yl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20(19-13-7-8-14-22(19)25-24)15-23-21(17-9-3-1-4-10-17)16-27(26-23)18-11-5-2-6-12-18/h1-16H,(H,25,28)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJVBSETOTHIF-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C=C3C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2/C=C\3/C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.